molecular formula C16H16N2O3 B1321119 Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 902937-21-7

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B1321119
CAS No.: 902937-21-7
M. Wt: 284.31 g/mol
InChI Key: RDVJSNOSHWVLKY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS: 902937-21-7) is a substituted indole derivative with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.32 g/mol . Its structure features a methoxy group at the 5-position of the indole core, a pyrrole substituent at the 3-position, and an ethyl carboxylate moiety at the 2-position (Figure 1). This compound belongs to a broader class of indole derivatives, which are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties.

Properties

IUPAC Name

ethyl 5-methoxy-3-pyrrol-1-yl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-21-16(19)14-15(18-8-4-5-9-18)12-10-11(20-2)6-7-13(12)17-14/h4-10,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVJSNOSHWVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxy-Substituted 3-Aminoindole Precursors

The 5-methoxy substitution on the indole ring is introduced prior to pyrrole coupling. Common approaches include:

  • Methoxylation of hydroxyindole derivatives: Starting from 5-hydroxyindole or related intermediates, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) introduces the methoxy group at C-5.

  • Directed synthesis from substituted benzaldehydes: Using substituted benzaldehydes (e.g., 5-methoxy-2-nitrobenzaldehyde) as starting materials, followed by reduction and cyclization steps to form the indole ring with the methoxy group already installed.

Esterification at the 2-Position

The ethyl ester at the 2-position is typically introduced by:

  • Starting with ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate as the substrate for the Clauson-Kaas reaction.

  • Alternatively, esterification of the corresponding indole-2-carboxylic acid with ethanol under acidic or catalytic conditions.

Alternative Synthetic Routes

  • Fischer Indolization: Although more common for unsubstituted indoles, Fischer indolization can be adapted for methoxy-substituted indoles, but may require protection/deprotection steps to preserve the methoxy group.

  • Hemetsberger Indole Synthesis: This method involves azide intermediates and can be used to prepare methoxy-substituted indole-2-carboxylates, but is less common for pyrrole-substituted derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent 1,4-Dioxane Common for Clauson-Kaas reaction
Temperature Reflux (approx. 100°C) Ensures completion of pyrrole ring formation
Reaction Time 1-4 hours Monitored by TLC
Work-up Filtration, extraction with dichloromethane, acid wash Removes impurities and unreacted starting materials
Purification Silica gel chromatography Dichloromethane as eluent

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome Yield (%)
1 Preparation of 5-methoxy-3-aminoindole-2-carboxylate Methoxylation or starting from methoxy-substituted benzaldehydes 5-Methoxy-3-aminoindole ester 70-90 (varies)
2 Clauson-Kaas reaction 2,5-Dimethoxytetrahydrofuran, 4-chloropyridine hydrochloride, reflux in dioxane Formation of 3-(1H-pyrrol-1-yl) substituent ~90
3 Work-up and purification Filtration, extraction, chromatography Pure Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate -

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrole ring using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight CAS Number Reference
Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate C₁₆H₁₆N₂O₃ 5-OCH₃, 3-pyrrole, 2-COOEt 284.32 902937-21-7
2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione C₁₇H₁₄N₂O₂ 5-(CH₂-isoindole-dione) 278.31 58042-73-2
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole C₂₄H₂₂N₂O₄ 7-OAc, 5-COOEt, fused dihydronaphto ring 402.44 Not provided

Key Observations :

  • Pyrrole vs. Isoindole-dione : The target compound’s 3-pyrrole group introduces aromatic nitrogen heterocyclicity, whereas the isoindole-dione substituent in the second compound adds a rigid, planar lactam structure. This difference likely impacts π-π stacking interactions and solubility .
  • Methoxy vs.
  • Ethyl Carboxylate Position : The 2-carboxylate in the target compound contrasts with the 5-ethoxycarbonyl group in the dihydronaphtoindole, altering electronic distribution across the indole core .

Physicochemical Properties

  • Solubility : The ethyl carboxylate and methoxy groups enhance hydrophilicity compared to purely aromatic indoles (e.g., unsubstituted indole). However, the pyrrole substituent may reduce aqueous solubility relative to compounds with polar acetoxy groups .
  • Stability : The absence of hydrolytically sensitive groups (e.g., acetoxy) in the target compound suggests greater stability under physiological conditions compared to the dihydronaphtoindole derivative .

Biological Activity

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 253870-02-9

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxyindole derivatives with pyrrole and ethyl chloroformate. The process yields the desired compound through a series of condensation and esterification reactions, which can be optimized for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)10.5
HeLa (Cervical)12.3
MCF7 (Breast)9.8

The compound induces apoptosis in cancer cells, evidenced by increased levels of cleaved PARP and caspase activation, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In studies against various bacterial strains, it exhibited:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)>64 µg/mL
Escherichia coli>64 µg/mL
Pseudomonas aeruginosa>64 µg/mL

These results suggest limited antimicrobial efficacy, particularly against multidrug-resistant strains, warranting further investigation into structural modifications to enhance activity.

Case Studies

Case Study 1: Anticancer Mechanism Exploration
A study conducted on A549 cells treated with this compound revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as indicated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
In SAR studies, various analogs of this compound were synthesized to determine the influence of different substituents on biological activity. Modifications at the methoxy group and variations in the pyrrole moiety were found to significantly impact both anticancer and antimicrobial activities.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via sequential functionalization of the indole scaffold. A common approach involves:

  • Step 1 : Preparation of the 5-methoxyindole-2-carboxylate core using ethyl acetoacetate and substituted phenylhydrazines under acidic reflux conditions (e.g., glacial acetic acid) .
  • Step 2 : Introduction of the 1H-pyrrol-1-yl group at the 3-position via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling or direct alkylation with pyrrole derivatives .
    Optimization Strategies :
  • Use catalysts like 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .
  • Purification via recrystallization (e.g., ethanol/water or hexane/dichloromethane mixtures) improves yield and purity .
  • Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H NMR : Focus on diagnostic signals:
    • Indole NH proton (δ ~12.5 ppm, broad, DMSO-d6) .
    • Ethoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.4 ppm for CH2) .
    • Pyrrole protons (δ ~6.9–7.1 ppm, multiplet) .
  • IR Spectroscopy : Confirm ester carbonyl (ν ~1710 cm⁻¹) and indole N–H stretching (ν ~3274 cm⁻¹) .
  • Mass Spectrometry : Exact mass determination (e.g., HRMS) to verify molecular formula (C17H16N2O3, calculated [M+H⁺] = 297.1234) .

Advanced Research Questions

Q. How can structural modifications at the 3-position (pyrrole) and 5-methoxy group influence biological activity, particularly in tubulin polymerization inhibition?

  • Pyrrole Modifications :
    • Replacement with bulkier heterocycles (e.g., thiophene or isoquinoline) alters steric interactions with tubulin’s colchicine-binding site, as seen in analogues with 3-(3,4,5-trimethoxybenzoyl) groups .
    • Bioisosteric substitution (e.g., sulfur for oxygen) can enhance binding affinity .
  • Methoxy Group :
    • Removal or positional isomerism (e.g., 6-methoxy vs. 5-methoxy) impacts solubility and electronic effects, critical for membrane permeability .
      Methodological Insight :
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with β-tubulin .
  • Validate via in vitro tubulin polymerization assays, comparing IC50 values against reference compounds like combretastatin A-4 .

Q. What crystallographic challenges arise during structural validation of this compound, and how can they be addressed?

  • Challenges :
    • Disorder in the ethyl ester or pyrrole moieties due to flexible substituents .
    • Twinning or low-resolution data in crystals grown from polar solvents (e.g., ethanol/water) .
      Solutions :
  • Use SHELXL for refinement, leveraging restraints for disordered regions .
  • Optimize crystallization with non-polar solvents (e.g., n-hexane/dichloromethane) to improve crystal quality .
  • Validate hydrogen bonding networks using PLATON’s ADDSYM tool to detect missed symmetry .

Q. How do contradictory solubility and stability data in literature impact formulation for in vivo studies?

  • Data Discrepancies :
    • Solubility variations in DMSO (reported 10–50 mg/mL) may stem from hydrate formation or impurities .
    • Instability in aqueous buffers (pH >7) due to ester hydrolysis .
      Resolution Strategies :
  • Conduct forced degradation studies (e.g., pH 9 buffer, 40°C) to identify degradation products via LC-MS .
  • Use prodrug approaches (e.g., tert-butyl carbamate protection) to enhance plasma stability .
  • Pre-formulate with cyclodextrins or lipid nanoparticles to improve bioavailability .

Q. What analytical methods are recommended for resolving co-eluting impurities in HPLC analysis?

  • Method Optimization :
    • Gradient elution with C18 columns (e.g., 5–95% acetonitrile in 0.1% formic acid over 20 min) .
    • Employ PDA detection (λ = 254 nm and 280 nm) to distinguish aromatic vs. aliphatic impurities .
  • Advanced Techniques :
    • LC-MS/MS for structural identification of impurities using collision-induced dissociation (CID) .
    • Preparative HPLC with fraction collection for isolating unknowns, followed by 2D NMR (e.g., HSQC, HMBC) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • ADMET Prediction :
    • Use SwissADME to predict logP (target <3), CNS permeability, and CYP450 inhibition .
  • Metabolite Identification :
    • Simulate Phase I metabolism (e.g., ester hydrolysis via carboxylesterases) using MetaSite .
  • Structural Insights :
    • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize substituent electronic effects on reactivity .

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